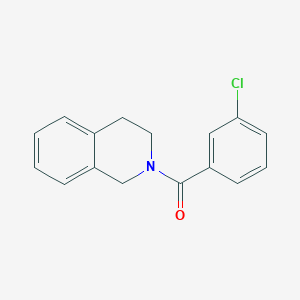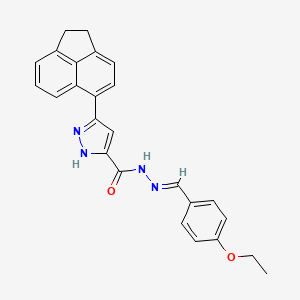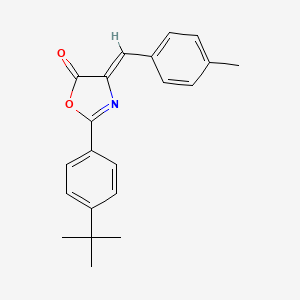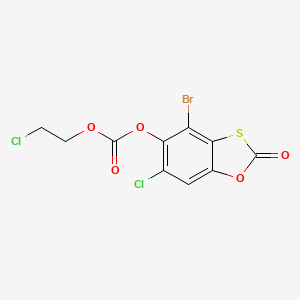
(3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline: is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3-chlorobenzoyl group attached to the 1,2,3,4-tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzoyl chloride and 1,2,3,4-tetrahydroisoquinoline.
Acylation Reaction: The 3-chlorobenzoyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(3-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1,2,3,4-tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This can lead to the formation of a wide range of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroisoquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(3-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems. It may serve as a model compound for studying the behavior of isoquinoline derivatives in biological environments.
Medicine:
Drug Development: Due to its unique structure, 2-(3-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions.
Industry:
Material Science: The compound may find applications in material science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(3-Bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(3-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Structural Differences: The primary difference between 2-(3-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline and its similar compounds lies in the substituent on the benzoyl group. For example, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has the chlorine atom at the 4-position instead of the 3-position.
- Chemical Properties: These structural differences can lead to variations in chemical properties such as reactivity, solubility, and stability.
- Biological Activity: The position and nature of the substituent on the benzoyl group can also influence the biological activity of the compound. For instance, the 3-chlorobenzoyl derivative may exhibit different pharmacological properties compared to the 4-chlorobenzoyl derivative.
Properties
Molecular Formula |
C16H14ClNO |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(3-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11H2 |
InChI Key |
RCKPFAVZERBDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696928.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)
![ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11696939.png)

![Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11696945.png)
![N-(4-hydroxyphenyl)-N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11696959.png)
![2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11696965.png)

![4-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide](/img/structure/B11696984.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696991.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696996.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B11697000.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11697002.png)

